molecular formula C17H18N2O B7585256 3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea

3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea

Cat. No. B7585256
M. Wt: 266.34 g/mol
InChI Key: GKYMGPODIWYJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In vivo studies have shown that this compound has low toxicity and does not cause significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells both in vitro and in vivo. Additionally, this compound has low toxicity and does not cause significant adverse effects. However, one of the limitations of this compound is its multi-step synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research on 3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea. One possible direction is the development of novel organic materials with unique electronic and optical properties using this compound as a building block. Another possible direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.

Synthesis Methods

The synthesis of 3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea involves a multi-step process that starts with the reaction of 9-fluorenone with ethylamine to form 9-ethylaminofluorene. This intermediate is then reacted with methyl isocyanate to form the final product, 3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea. The overall reaction can be represented as follows:
9-fluorenone + ethylamine → 9-ethylaminofluorene
9-ethylaminofluorene + methyl isocyanate → 3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea

Scientific Research Applications

3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea has been extensively studied for its potential applications in various fields, including material science, medicinal chemistry, and organic synthesis. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has also been used as a reagent in organic synthesis reactions.

properties

IUPAC Name

3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-18-17(20)19(2)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYMGPODIWYJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(C)C1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.